

# Application Notes and Protocols for N-Cyclohexyl-N'-phenyl-p-phenylenediamine

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## Compound of Interest

Compound Name: *N-Cyclohexyl-N'-phenyl-p-phenylenediamine*

Cat. No.: B089868

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These application notes provide detailed experimental protocols for the synthesis, characterization, and evaluation of the antioxidant properties of **N-Cyclohexyl-N'-phenyl-p-phenylenediamine** (CPPD). The methodologies are based on established chemical principles and assays for analogous compounds.

## Data Presentation

The following table summarizes representative analytical data for **N-Cyclohexyl-N'-phenyl-p-phenylenediamine**.

Parameter	Expected Value	Method of Analysis
Physical State	Off-white to light brown solid	Visual Inspection
Melting Point	105-110 °C (Representative)	Melting Point Apparatus
Molecular Weight	266.38 g/mol	Mass Spectrometry (MS)
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 7.20-7.35 (m), 6.80-7.00 (m), 3.60 (m), 1.20-2.00 (m)	<sup>1</sup> H NMR Spectroscopy
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ 148.1, 142.5, 138.2, 129.3, 121.8, 117.5, 52.5, 33.2, 25.9, 24.9	<sup>13</sup> C NMR Spectroscopy
Purity	>98%	HPLC
Antioxidant Activity (IC <sub>50</sub> )	To be determined (TBD)	DPPH Assay

## Experimental Protocols

### Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine via Buchwald-Hartwig Amination

This protocol describes a palladium-catalyzed cross-coupling reaction for the synthesis of **N-Cyclohexyl-N'-phenyl-p-phenylenediamine**. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

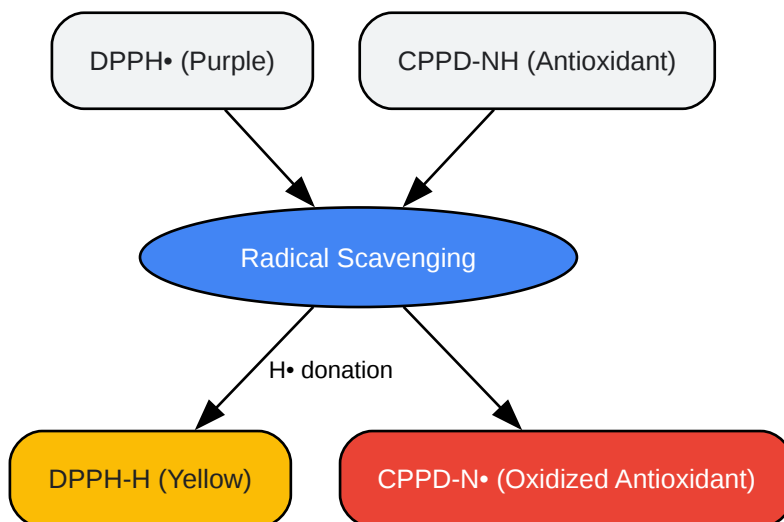
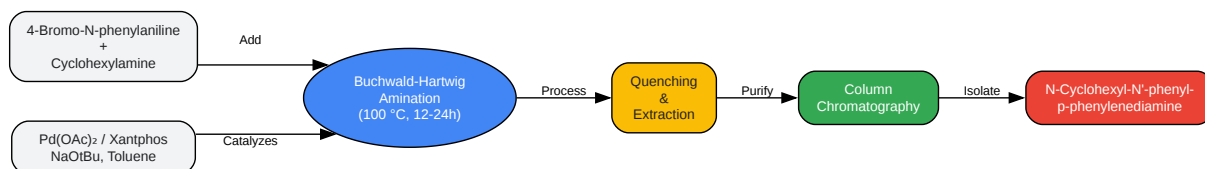
- 4-Bromo-N-phenylaniline
- Cyclohexylamine
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Sodium tert-butoxide (NaOtBu)

- Anhydrous toluene
- Argon gas
- Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
- Magnetic stirrer with heating plate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

#### Procedure:

- To a dry Schlenk flask under an argon atmosphere, add 4-bromo-N-phenylaniline (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
- Add anhydrous toluene to the flask to dissolve the reagents.
- To this mixture, add cyclohexylamine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).
- The reaction vessel is sealed and the mixture is heated to 100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield **N-Cyclohexyl-N'-phenyl-p-phenylenediamine** as a solid.

#### Diagram of Synthetic Workflow:



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## References

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